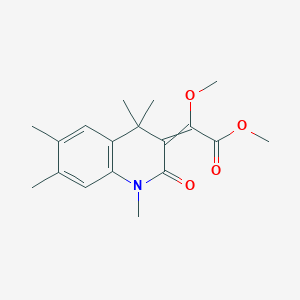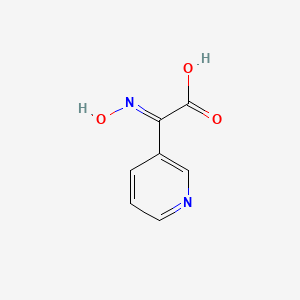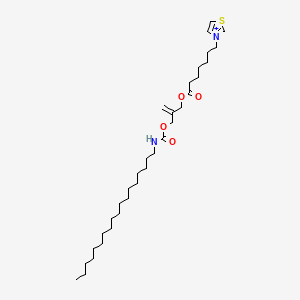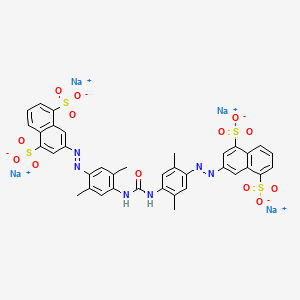
Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethyl-4,1-phenylenediamine, followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The final product is then purified through crystallization or filtration techniques to obtain a high-purity dye suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium dithionite, resulting in the cleavage of the azo bonds.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in amines.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. The interaction with light involves electronic transitions within the molecule, leading to the observed color.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Tetrasodium 3,3’-(carbonylbis(imino(2,4-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is unique due to its specific substitution pattern on the aromatic rings, which influences its color properties and stability. Compared to similar compounds, it offers distinct advantages in terms of color intensity and resistance to fading, making it highly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
6420-29-7 |
|---|---|
Molekularformel |
C37H28N6Na4O13S4 |
Molekulargewicht |
984.9 g/mol |
IUPAC-Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2,5-dimethylphenyl]carbamoylamino]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O13S4.4Na/c1-19-13-31(42-40-23-15-27-25(35(17-23)59(51,52)53)7-5-9-33(27)57(45,46)47)21(3)11-29(19)38-37(44)39-30-12-22(4)32(14-20(30)2)43-41-24-16-28-26(36(18-24)60(54,55)56)8-6-10-34(28)58(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
QXBDBNJRAAKDCK-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



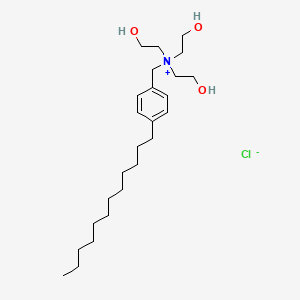
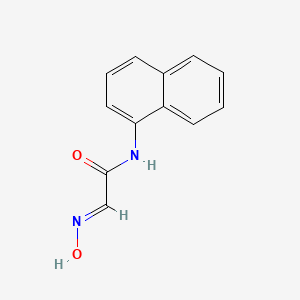
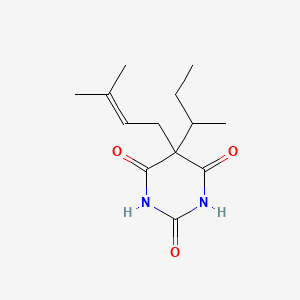
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
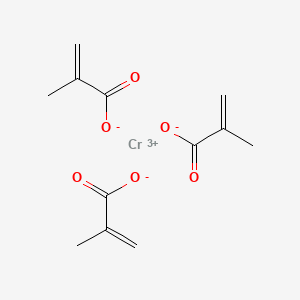
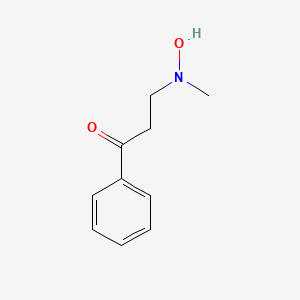
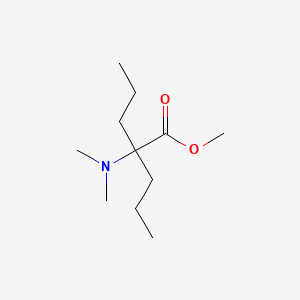
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
